Decaethylcyclopentasilane
Description
Structure
3D Structure
Properties
CAS No. |
75217-22-0 |
|---|---|
Molecular Formula |
C20H50Si5 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decaethylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-21(12-2)22(13-3,14-4)24(17-7,18-8)25(19-9,20-10)23(21,15-5)16-6/h11-20H2,1-10H3 |
InChI Key |
NGAHYNFGNNHRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1([Si]([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Insights into Decaethylcyclopentasilane Formation
Established Preparative Routes for Decaethylcyclopentasilane
The most common method for synthesizing cyclosilanes, including this compound, is the Wurtz-type reductive coupling of diorganodihalosilanes with alkali metals. koreascience.kracs.orgmdpi.com This reaction involves the use of sodium metal to couple two alkyl halides, forming a longer alkane chain. byjus.com While effective for producing high-molecular-weight polymers, this method can be limited by harsh reaction conditions and may result in low yields for specific ring sizes. koreascience.kracs.orgmdpi.com
The general equation for the Wurtz reaction is: 2R-X + 2Na → R-R + 2Na⁺X⁻ byjus.com
For the synthesis of this compound, the starting material would be diethyldichlorosilane. The reaction mechanism proceeds through the formation of an alkyl radical followed by the formation of an alkyl anion, which then reacts with another alkyl halide to form the new carbon-carbon bond. byjus.comwikipedia.org
Alternative metals like silver, zinc, iron, and activated copper can also be used in Wurtz-type couplings. wikipedia.org Despite its limitations, the Wurtz-type coupling remains a primary method for the synthesis of various polysilane derivatives. koreascience.kr
Electrochemical Synthesis and Transformation of Cyclic Polysilanes
Electrochemical methods offer an alternative to traditional chemical synthesis, often providing milder reaction conditions and improved selectivity. osti.gov
Controlled potential electrolysis is a technique used to synthesize and study cyclic polysilanes. nih.govresearchgate.netresearchgate.net This method allows for the selective reduction or oxidation of compounds by maintaining a constant electrode potential. For instance, the electrochemical properties of several perethylpolysilanes, including this compound, have been investigated using cyclic voltammetry and controlled potential electrolysis. researchgate.netresearchgate.net The reduction of chlorosilanes can lead to the formation of dimeric and polymeric silanes. nih.gov This electroreductive approach can activate strong Si-Cl bonds to generate silyl (B83357) radicals for various silylation reactions. nih.gov
The anodic oxidation of cyclic polysilanes has been studied to understand their electrochemical behavior and to form derivatized products. researchgate.net The oxidation of this compound, along with other cyclic peralkylsilanes, has been shown to lead to the formation of cyclic and linear siloxanes through oxygen insertion and ring-opening processes. researchgate.net The oxidation potentials of these compounds are influenced by the ring size. researchgate.net Studies on soluble alkyl and aryl substituted polysilane homopolymers have shown that the oxidation waves appear at potentials close to those for polymer films, and the oxidation potential is affected by the nature of the substituents on the silicon atom. ibm.com
The outcome of the electrochemical synthesis of polysilanes is significantly influenced by various electrolytic conditions. These factors include:
Electrode Material: The choice of electrode material is crucial. For example, magnesium electrodes have been found to be highly effective for the electroreductive formation of Si-Si bonds, leading to high yields of polysilanes. cmu.eduacs.org
Monomer Concentration: The concentration of the dichlorosilane (B8785471) monomer can affect the molecular weight and yield of the resulting polymer. cmu.eduacs.org
Applied Potential/Current: The applied potential or current density during electrolysis controls the rate and selectivity of the reaction. rsc.orggoogle.com
Atmosphere: The reaction atmosphere (e.g., under argon) can influence the products formed, as seen in the anodic oxidation of some cyclic polysilanes where the presence or absence of oxygen leads to different products. researchgate.net
A study on the electrochemical synthesis of poly(methyl vinylsilane) highlights the use of aluminum electrodes in a non-aqueous system to produce polymers not accessible through the Wurtz coupling reaction. cecri.res.in
Table 1: Influence of Electrolytic Conditions on Polysilane Synthesis
| Parameter | Influence on Reaction Outcome | Example |
|---|---|---|
| Electrode Material | Affects reaction efficiency and product yield. | Magnesium electrodes are effective for the electroreductive formation of Si-Si bonds. cmu.eduacs.org |
| Solvent | Impacts reduction potentials and solubility of reactants. | THF and acetonitrile (B52724) are common solvents in electrochemical silane (B1218182) transformations. researchgate.net |
| Electrolyte | Provides conductivity and can influence the reaction pathway. | The nature of the electrolyte affects the outcome of the anodic oxidation of cyclic polysilanes. researchgate.net |
| Monomer Concentration | Affects the molecular weight and yield of the polymer. | Investigated in the electroreductive synthesis of poly(alkylarylsilane). cmu.eduacs.org |
| Applied Potential/Current | Controls the rate and selectivity of the electrochemical reaction. | Constant current electrolysis is used in various electrochemical syntheses. rsc.org |
Photochemical Pathways for this compound Derivatization
Photochemical derivatization is a technique where light is used to induce a chemical reaction, often to enhance detection in analytical methods or to synthesize new compounds. nih.gov This method can be applied online in conjunction with techniques like high-performance liquid chromatography (HPLC). nih.govauroraprosci.comresearchgate.net For instance, online photochemical derivatization has been used to analyze unsaturated phospholipids (B1166683) by localizing carbon-carbon double bonds. d-nb.info
While specific studies on the photochemical derivatization of this compound are not detailed in the provided context, the general principles of photochemistry of organopolysilanes are relevant. The photolysis of organopolysilanes can lead to various reactions, including the synthesis of Si-silyl substituted polysilacycloalkanes. osti.gov The use of a photochemical reactor allows for post-column derivatization, which can increase the sensitivity and selectivity of detection for various compounds. auroraprosci.com
Emerging Biocatalytic Approaches in Organosilicon Synthesis
Biocatalysis is an emerging field in organosilicon chemistry that utilizes enzymes to perform chemical transformations. nih.govacs.org This approach offers the potential for more sustainable and selective synthetic methods compared to traditional chemical processes, which often require harsh conditions and can produce unwanted byproducts. nih.govacs.org
While no natural enzymes are known to form silicon-carbon bonds, researchers have engineered enzymes to catalyze such reactions. nih.gov For example, enzymes have been developed for carbene insertion into Si-H bonds. nih.gov Silicateins, enzymes from marine sponges, are known to catalyze the formation of silica (B1680970) and have been investigated for their ability to catalyze Si-O bond hydrolysis and condensation in organosiloxanes. nih.gov These enzymes show promise for the selective synthesis of organosiloxane compounds. nih.gov
The application of biocatalysis to organosilicon chemistry is still in its early stages, but it holds significant potential for the development of novel and efficient synthetic routes for a wide range of organosilicon compounds. nih.govacs.orgchemrxiv.org
Electrochemical Behavior and Redox Chemistry of Decaethylcyclopentasilane
Voltammetric Characterization of Decaethylcyclopentasilane
The electrochemical oxidation of this compound, along with other perethylcyclopolysilanes, has been investigated using cyclic voltammetry. researchgate.net This technique allows for the characterization of the redox processes by measuring the current response to a linearly cycled potential sweep. The oxidation of these compounds is an irreversible process, indicating that the initially formed radical cation is unstable and undergoes subsequent chemical reactions. acs.org
Studies have been conducted under "oxygen-free" and "water-free" conditions to ensure that the observed electrochemical behavior is intrinsic to the cyclopolysilane and not influenced by reactions with these species. acs.org The voltammetric analysis provides crucial data on the oxidation potentials, which are indicative of the energy required to remove an electron from the molecule's highest occupied molecular orbital (HOMO).
Impact of Ring Size on the Electrochemical Properties of Perethylcyclopolysilanes
The electrochemical properties of perethylcyclopolysilanes, with the general formula (Et₂Si)n, are significantly influenced by the size of the silicon ring. researchgate.net
Comparative Electrochemical Analysis of (Et₂Si)n Homologues
A comparative study of perethylcyclopolysilanes with varying ring sizes (n=4, 5, 6, 7) has been conducted to evaluate the net ring-size effect on their electrochemical oxidation. researchgate.net The analysis reveals a clear trend in the oxidation potentials as a function of the number of silicon atoms in the ring.
The following table summarizes the key electrochemical data for the oxidation of various perethylcyclopolysilane homologues:
| Compound | n | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) |
| Octaethylcyclotetrasilane | 4 | 1.05 |
| This compound | 5 | 0.95 |
| Dodecaethylcyclohexasilane | 6 | 0.85 |
| Tetradecaethylcycloheptasilane | 7 | 0.80 |
Data sourced from studies on the electrochemical oxidation of perethylcyclopolysilanes. researchgate.net
This data demonstrates that as the ring size increases, the oxidation potential decreases. This trend suggests that the energy of the HOMO increases with the size of the cyclopolysilane ring, making it easier to oxidize larger rings.
Reaction Mechanisms in Electrochemical Oxidation
The electrochemical oxidation of this compound and its homologues is not a simple electron transfer process. It involves complex reaction mechanisms that follow the initial oxidation step.
Electropolymerization Phenomena
In some cases, the reactive intermediates generated during the electrochemical oxidation can lead to electropolymerization. acs.orgresearchgate.net This process involves the formation of a polymer film on the electrode surface. The resulting polysilane polymer may have different properties compared to the starting cyclic monomer. The occurrence and extent of electropolymerization can be influenced by various factors, including the specific cyclopolysilane, the solvent, the electrolyte, and the electrode material. nih.govtaylorandfrancis.com
Photoinduced Electron Transfer Processes and Radical Intermediates
The study of photoinduced electron transfer (PET) processes involving organosilicon compounds, particularly cyclic polysilanes, has garnered significant interest due to their unique electronic properties. researchgate.net this compound, with its ring of silicon atoms, is a notable substrate for such investigations. When a molecule like this compound is excited by a photon, an electron can be elevated to a higher energy orbital. This excited state transforms the molecule into a potent reducing agent, capable of donating an electron to a suitable acceptor, or a good oxidizing agent, ready to accept an electron. researchgate.net This process results in the formation of charged species, known as radical ions.
In the context of this compound, photoinduced electron transfer typically leads to the formation of a radical cation. This occurs when the photo-excited molecule donates an electron to an acceptor molecule, resulting in a charge separation where the this compound becomes a positively charged radical and the acceptor becomes a negatively charged radical. lookchem.com The general scheme for this photoinduced oxidation can be represented as:
(Et₂Si)₅ + hν → (Et₂Si)₅* (Et₂Si)₅* + Acceptor → (Et₂Si)₅⁺• + Acceptor⁻•
The feasibility and efficiency of this process are governed by the electrochemical properties of the polysilane and the acceptor, as well as the energy of the incident light.
Detailed research into the electrochemical behavior of a series of perethylpolysilanes, including this compound ((Et₂Si)₅), has been conducted using cyclic voltammetry. researchgate.net This technique allows for the determination of oxidation potentials, which are crucial for understanding the thermodynamics of electron transfer reactions. The oxidation peak potentials for several perethylated cyclic polysilanes provide insight into the influence of ring size on their electronic properties.
Table 1: Oxidation Peak Potentials of Perethylpolysilanes
| Compound | Formula | Oxidation Peak Potential (V vs. Ag/AgCl) |
|---|---|---|
| Octaethylcyclotetrasilane | (Et₂Si)₄ | 1.10 |
| This compound | (Et₂Si)₅ | 0.95 |
| Dodecaethylcyclohexasilane | (Et₂Si)₆ | 0.90 |
| Tetradecaethylcycloheptasilane | (Et₂Si)₇ | 0.85 |
Data sourced from cyclic voltammetry studies. researchgate.net
The data indicates that as the ring size increases, the oxidation potential decreases, suggesting that larger rings are more easily oxidized. This trend is attributed to the increasing delocalization of the σ-electrons in the silicon backbone, which raises the energy of the Highest Occupied Molecular Orbital (HOMO).
Upon formation, the radical cation of this compound, (Et₂Si)₅⁺•, is a key reactive intermediate. The characterization of such radical species is often accomplished using Electron Spin Resonance (ESR) spectroscopy, which detects unpaired electrons. datapdf.com While specific ESR data for the this compound radical cation is not extensively documented in the reviewed literature, studies on closely related permethylcyclopolysilane radical cations provide valuable comparative insights.
Table 2: ESR Spectral Data for Permethylcyclopolysilane Radical Cations
| Radical Cation | g-value | Decomposition Temperature (°C) |
|---|---|---|
| [(Me₂Si)₄]⁺• | 2.0063 | < -70 |
| [(Me₂Si)₅]⁺• | 2.0105 | ~ -50 |
| [(Me₂Si)₆]⁺• | 2.0093 | ~ -40 |
These values provide a reference for the expected properties of the this compound radical cation. datapdf.com
The g-values observed for these radical cations are significantly higher than the free-electron value (2.0023), which indicates considerable spin delocalization onto the silicon framework. datapdf.com The stability of these radical cations, as indicated by their decomposition temperatures, tends to increase with decreasing ionization potential. datapdf.com It is reasonable to infer that the this compound radical cation would exhibit similar ESR characteristics, with a distinct g-value reflecting the spin distribution within its five-membered silicon ring structure. The presence of ethyl groups instead of methyl groups may influence the fine structure of the ESR spectrum due to hyperfine coupling with the ethyl protons, potentially providing more detailed information about the radical's geometry and electron distribution.
The study of these photoinduced electron transfer processes and the resulting radical intermediates is fundamental to the development of new photochemically active materials and to the understanding of charge transport in silicon-based polymers. acs.org
Spectroscopic Characterization and Structural Elucidation of Decaethylcyclopentasilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Decaethylcyclopentasilane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the number and types of atoms and their connectivity. slideshare.netirisotope.com
Both ¹H and ¹³C NMR are instrumental in characterizing the ethyl groups attached to the silicon backbone. youtube.com ¹H NMR spectroscopy detects the spin changes of hydrogen nuclei, while ¹³C NMR focuses on the carbon nuclei. slideshare.net While ¹H NMR is more sensitive, ¹³C NMR provides direct insight into the carbon skeleton of the molecule. irisotope.comyoutube.com The chemical shifts observed in these spectra help in identifying the different chemical environments of the protons and carbons within the ethyl substituents. irisotope.com
However, the most direct insight into the core structure of this compound comes from ²⁹Si NMR spectroscopy. huji.ac.il Silicon-29, with a nuclear spin of 1/2, provides sharp resonance signals, although its low natural abundance and smaller gyromagnetic ratio make it less sensitive compared to ¹H NMR, often necessitating longer acquisition times. pascal-man.comresearchgate.net Despite this, the wide chemical shift range of ²⁹Si NMR makes it an excellent tool for probing the chemical environment of the silicon atoms. huji.ac.ilpascal-man.com
The ²⁹Si NMR spectrum of this compound is expected to show a characteristic signal corresponding to the silicon atoms in the five-membered ring. The precise chemical shift can be influenced by factors such as ring strain and the electronegativity of the substituents. For cyclic siloxanes, ring strain is known to affect the chemical shifts of the silicon nuclei. pascal-man.com In substituted di- and trisilanes, the nature of the substituents also plays a significant role in determining the chemical shift. pascal-man.com
Table 1: Typical NMR Data for Cyclosilanes
| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |
| ¹H | 0.5 - 1.5 | Environment of ethyl protons. youtube.com |
| ¹³C | 5 - 15 | Environment of ethyl carbons. irisotope.com |
| ²⁹Si | -10 to -40 | Silicon environment in the cyclopentasilane ring. researchgate.net |
This table presents generalized data based on typical values for similar organosilicon compounds.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound, MS can confirm its molecular identity by detecting the molecular ion peak.
The fragmentation of the molecular ion provides valuable structural information. whitman.edudtic.mil The analysis of the resulting fragment ions helps in piecing together the structure of the original molecule. whitman.edu In the case of this compound, common fragmentation pathways would likely involve the loss of ethyl groups or cleavage of the silicon-silicon bonds within the cyclopentasilane ring. The resulting mass-to-charge ratios of these fragments create a unique spectral fingerprint that aids in the compound's identification. dtic.mil
Table 2: Potential Fragmentation Patterns in Mass Spectrometry of this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M - C₂H₅]⁺ | Loss of an ethyl group |
| [M - 2(C₂H₅)]⁺ | Loss of two ethyl groups |
| [Si₅(C₂H₅)₈]⁺ | Cleavage of a Si-Si bond and loss of ethyl groups |
This table illustrates hypothetical fragmentation patterns based on common fragmentation behaviors of organosilicon compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed view of the molecular vibrations and is instrumental in identifying functional groups and analyzing the conformational isomers of this compound. edinst.comvu.lt These two techniques are complementary, as their selection rules differ; a change in dipole moment is required for a vibration to be IR active, while a change in polarizability is necessary for it to be Raman active. edinst.com
The IR and Raman spectra of this compound would be characterized by specific bands corresponding to the vibrations of its constituent bonds. For instance, the stretching and bending vibrations of the C-H bonds in the ethyl groups would appear in their characteristic frequency regions. ncsu.edu Similarly, Si-C stretching vibrations would also be observable. The Si-O-Si asymmetric stretching in siloxane chains, for comparison, appears in the 1010-1058 cm⁻¹ region. researchgate.net
The vibrational modes of the cyclopentasilane ring itself are of particular interest. The Si-Si stretching vibrations would give rise to bands that are characteristic of the cyclic structure. The frequencies and intensities of these bands can provide insights into the conformation of the five-membered ring. americanpharmaceuticalreview.com Different conformers of the ring would likely exhibit distinct vibrational spectra, allowing for their identification and the study of their relative populations. americanpharmaceuticalreview.comauremn.org.br The shape, width, and any asymmetry of the peaks in the spectra are influenced by interactions between the vibrating molecules and their environment. spectroscopyonline.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H | Stretching | 2850 - 3000 |
| C-H | Bending | 1375 - 1470 |
| Si-C | Stretching | 600 - 800 |
| Si-Si | Stretching | 400 - 600 |
This table presents expected vibrational frequencies based on known data for similar organosilicon compounds.
Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, specifically UV-Visible and fluorescence spectroscopy, is employed to investigate the electronic structure of this compound. nepjol.info This technique involves the absorption of ultraviolet or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. nepjol.infoadpcollege.ac.in
Polysilanes, including cyclic structures like this compound, are known to exhibit unique electronic properties arising from the delocalization of electrons in the σ-bonds of the silicon backbone. dntb.gov.ua This σ-conjugation leads to characteristic absorption bands in the UV-visible spectrum. The position of the absorption maximum (λ_max) is sensitive to the conformation of the silicon chain and the nature of the substituents. libretexts.org For many polysilanes, these absorptions occur in the UV region. msu.edu
The energy required for electronic transitions is significantly larger than that for vibrational or rotational transitions, often falling in the ultraviolet or visible portions of the spectrum. youtube.com The absorption of light promotes an electron from a bonding or non-bonding orbital to an anti-bonding orbital. libretexts.org For this compound, the relevant transitions would likely be σ → σ* transitions within the silicon framework.
Following excitation, the molecule can relax back to the ground state, sometimes emitting light in a process known as fluorescence. nepjol.info The fluorescence spectrum can provide additional information about the excited state and the electronic structure of the molecule. The luminescence properties of polysilanes are a key feature, often linked to the Siσ–Siσ* transition of the silicon main chain. rsc.org
Table 4: Expected Electronic Spectroscopy Data for this compound
| Technique | Parameter | Expected Range | Information Gained |
| UV-Visible | λ_max | ~200 - 350 nm | Electronic transitions (σ → σ*), σ-conjugation. msu.edulibretexts.org |
| Fluorescence | Emission λ | > Absorption λ | Nature of the excited state, relaxation pathways. nepjol.info |
This table provides estimated values based on the known electronic properties of cyclopolysilanes.
Advanced Surface Spectroscopic Techniques for Material Interfaces
When this compound or its derivatives are used in materials science applications, for example, as surface modifiers, advanced surface spectroscopic techniques become essential for characterizing the material interfaces. acs.org Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are highly sensitive for detecting polysiloxane-type molecules on surfaces, even in minute quantities. tascon.eu
X-ray Absorption Fine Structure (XAFS) spectroscopy at the Si K-edge can provide detailed information about the local structure and bonding of silicon atoms, including Si-Si and Si-C bond lengths, which is particularly useful for understanding the structure of these molecules in the gas phase or on a surface. cdnsciencepub.com
For layered polysilane materials, surface modification can be studied using techniques like Si K-edge X-ray absorption near-edge structure (XANES) analysis to confirm the formation of new bonds, such as Si-N bonds. researchgate.net The study of polysilanes on surfaces often involves molecular imaging with scanning probe microscopy to understand their arrangement and self-assembly. rsc.org
Chemometric Approaches in Spectroscopic Data Analysis
The large and complex datasets generated by modern spectroscopic techniques often benefit from the application of chemometric methods for enhanced data analysis and information extraction. researchgate.net Chemometrics utilizes multivariate statistical methods to analyze spectroscopic data, allowing for the correlation of spectral features with specific chemical properties. researchgate.netmdpi.com
Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify the main sources of variation, which can be particularly useful for distinguishing between different conformers or derivatives of this compound based on their spectra. mdpi.com
For quantitative analysis, methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be employed to build predictive models that relate the spectroscopic data to concentrations or other properties of interest. osti.govpnnl.govdiva-portal.org These approaches are valuable for analyzing complex mixtures or for online process monitoring where this compound or its derivatives might be involved. diva-portal.org
Computational and Theoretical Investigations of Decaethylcyclopentasilane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of decaethylcyclopentasilane. These calculations provide insights into the molecule's geometry, orbital energies, and how its electron density dictates its chemical behavior.
The foundational structure of this compound is the five-membered silicon ring (cyclopentasilane). Theoretical studies on the parent cyclopentasilane (Si₅H₁₀) have shown that the ring is not planar, instead adopting puckered conformations such as the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms, which are energetically very similar. The substitution of hydrogen atoms with bulkier ethyl groups in this compound is expected to influence the preferred conformation and the ring's structural parameters due to steric interactions.
DFT calculations are used to determine key parameters that govern the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's electronic excitability and kinetic stability. In polysilanes, the HOMO is typically a σ-bonding orbital associated with the Si-Si backbone, while the LUMO is the corresponding σ*-antibonding orbital. This σ-electron delocalization along the silicon backbone is a hallmark of polysilanes and is responsible for their unique electronic properties.
The calculated molecular orbital energies can be used to derive various reactivity descriptors, which predict how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of Cyclopentasilane Analogs (Note: Data for the parent cyclopentasilane (Si₅H₁₀) is used as an illustrative example due to the absence of published specific data for this compound.)
| Property | Calculated Value (Si₅H₁₀) | Method/Basis Set |
| Si-Si Bond Length | ~2.35 Å | DFT/B3LYP |
| Si-C Bond Length | N/A | DFT/B3LYP |
| C-C Bond Length | N/A | DFT/B3LYP |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -0.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 6.0 eV | DFT/B3LYP |
These quantum chemical calculations provide a foundational understanding of the intrinsic electronic properties of the this compound monomer, which is essential for predicting its behavior in polymerization reactions and its potential applications in electronics.
Molecular Modeling and Simulation of Poly(this compound) Systems
While quantum chemical calculations are powerful for single molecules, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are employed to study the behavior of large systems like poly(this compound). These simulations provide insights into the polymer's conformational dynamics, morphology, and material properties over time.
MD simulations model the polymer chain as a collection of atoms interacting through a set of classical force fields. These force fields are mathematical functions that describe the potential energy of the system based on the positions of its atoms, accounting for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
For poly(this compound), MD simulations can be used to investigate:
Amorphous Morphology: As with many polymers, poly(this compound) is likely to be amorphous in the solid state. Simulations can predict the arrangement of polymer chains relative to one another, the density of the material, and the free volume, all of which influence its physical properties.
Thermochromic Behavior: Many polysilanes exhibit thermochromism, where their UV absorption spectrum changes with temperature. This is often attributed to conformational changes in the Si-Si backbone. MD simulations can model these temperature-dependent conformational transitions.
By simulating the polymer at different temperatures and conditions, researchers can predict macroscopic properties such as the glass transition temperature and mechanical moduli, providing crucial information for material design and application.
Theoretical Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energetic profiles of reaction pathways. For this compound, a key reaction of interest is its Ring-Opening Polymerization (ROP) to form the corresponding linear polysilane.
Theoretical studies on the ROP of the parent cyclopentasilane suggest that the reaction can proceed through various mechanisms, including anionic, cationic, or radical pathways. DFT calculations can be used to map the potential energy surface for these reactions. This involves locating the structures and energies of reactants, transition states, intermediates, and products.
The key steps in a proposed anionic ROP mechanism that can be modeled include:
Initiation: A nucleophile attacks one of the silicon atoms in the this compound ring, leading to the cleavage of a Si-Si bond and the formation of a linear silyl (B83357) anion.
Propagation: The anionic chain end attacks another cyclic monomer, incorporating it into the growing polymer chain.
By calculating the activation energies (the energy barriers of the transition states) for each step, the rate-determining step of the polymerization can be identified. Theoretical investigations have shown that the ring strain of the five-membered cyclopentasilane ring provides a thermodynamic driving force for the polymerization.
Table 2: Illustrative Energetics for Anionic Ring-Opening of a Cyclopentasilane (Note: This table presents hypothetical data based on general principles of ROP of cyclic silanes.)
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (Monomer + Initiator) | 0.0 |
| 2 | Transition State 1 (Initiation) | +15.0 |
| 3 | Intermediate (Opened Monomer) | -5.0 |
| 4 | Transition State 2 (Propagation) | +12.0 |
| 5 | Product (Dimer Anion) | -11.0 |
These theoretical energetic profiles are crucial for understanding the feasibility of different polymerization routes and for designing catalysts that can lower the activation barriers and control the polymerization process.
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.
NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra are highly sensitive to the local electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. By calculating the NMR spectra for different possible isomers or conformers of this compound, a direct comparison with experimental data can help to confirm the exact structure of the synthesized compound.
Table 3: Predicted ²⁹Si NMR Chemical Shifts for Silicon Environments in Silanes (Note: Values are illustrative and represent typical ranges for the given silicon environments.)
| Silicon Environment | Predicted ²⁹Si Chemical Shift (ppm, relative to TMS) |
| Si in a five-membered ring (Cyclopentasilane) | -90 to -110 |
| Si in a linear polysilane chain | -20 to -40 |
| Si bonded to two carbons and two silicons (in-chain) | -35 to -45 |
UV-Visible Spectroscopy: The strong UV absorption of polysilanes is due to the σ → σ* electronic transition within the silicon backbone. The wavelength of maximum absorption (λₘₐₓ) is sensitive to the conformation of the Si-Si chain and the length of the σ-conjugated system. Time-Dependent DFT (TD-DFT) is the computational method of choice for calculating electronic excitation energies and simulating UV-Visible spectra. These calculations can predict how the λₘₐₓ of poly(this compound) would be affected by chain length and conformation, providing insight into the polymer's electronic structure and its thermochromic properties. Theoretical calculations on simple polysilanes show that the λₘₐₓ shifts to longer wavelengths as the chain length increases and as the backbone adopts a more planar, all-trans conformation.
Polymerization and Oligomerization of Decaethylcyclopentasilane
Synthesis of Poly(decaethylcyclopentasilane) Homopolymers
The synthesis of poly(this compound) homopolymers typically proceeds through ring-opening polymerization (ROP). wikipedia.orgmdpi.com ROP is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer chain. wikipedia.org The driving force for the ring-opening of cyclic monomers like this compound is often the relief of bond-angle strain. wikipedia.org
Anionic ring-opening polymerization is a common method for synthesizing polysilanes. diva-portal.org This process involves the nucleophilic attack of an anionic initiator on the cyclic monomer. diva-portal.org
Copolymerization Strategies Involving this compound Units
Copolymerization introduces different monomer units into the polymer chain, allowing for the tailoring of the final material's properties. Block copolymers containing polysilane segments have been synthesized, combining the electronic properties of polysilanes with the mechanical and chemical properties of other polymers like methacrylates. nih.gov The living nature of some polymerization techniques, such as certain anionic polymerizations, allows for the sequential addition of different monomers to create well-defined block copolymers. nih.gov
Structure-Property Relationships in this compound-Derived Polymers
The structure of polysilanes derived from this compound directly influences their properties.
Electronic Properties and Conjugation Effects in Polysilane Chains
Polysilanes exhibit σ-delocalization, a phenomenon where the sigma (σ) electrons in the silicon-silicon backbone are delocalized, leading to unique electronic and optical properties. wikipedia.orgmdpi.com This σ-conjugation results in strong absorption in the UV region, typically between 300-400 nm, due to σ-σ* electronic transitions. wikipedia.org
The electronic properties, such as the HOMO-LUMO gap, are sensitive to the substituents on the silicon backbone and the conformation of the polymer chain. researchgate.net For instance, introducing aryl substituents can lower the band gap of polysilanes to around 3.5 eV. wikipedia.org The conformation of the polysilane chain, which can be influenced by its environment, also affects its electronic spectra. nih.gov
Thermal Transformations of this compound-Containing Polymers
Polysilanes, including those derived from this compound, are notable for their ability to be converted into silicon carbide (SiC) through thermal processes. wikipedia.org
Precursors to Refractory Silicon Carbide Compositions
Upon heating at high temperatures in an inert atmosphere, a process known as pyrolysis, preceramic polymers like polysilanes undergo a transformation into a ceramic material. atamanchemicals.com Polysilanes are a key type of preceramic polymer used to produce silicon carbide. atamanchemicals.comstarfiresystems.com This polymer-derived ceramic (PDC) route offers advantages over traditional ceramic processing, such as the ability to form complex shapes and the use of lower processing temperatures. atamanchemicals.comresearchgate.net The pyrolysis of polysilanes typically yields β-SiC, a cubic form of silicon carbide. mdpi.comiaea.org The conversion process involves several stages as the polymer is heated, ultimately resulting in a ceramic material with a nanoscale grain structure. starfiresystems.comresearchgate.net
Catalysis and Reaction Mechanisms Involving Decaethylcyclopentasilane
Hydrosilylation Reactions Involving Silicon Hydrides and Catalysts
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. epfl.chrhhz.net This process is typically catalyzed by transition metal complexes, with platinum-based catalysts being widely used due to their high activity and selectivity. epfl.chwalisongo.ac.id The reaction is a primary method for the synthesis of a vast range of organosilicon compounds, including polymers and functionalized silanes. walisongo.ac.idosti.gov
Decaethylcyclopentasilane, as a peralkylated cyclic polysilane, does not possess any silicon-hydride (Si-H) bonds. Its structure consists exclusively of silicon-silicon and silicon-carbon bonds. Consequently, it cannot function as the silicon hydride source required for a hydrosilylation reaction. Research into hydrosilylation focuses on compounds that can provide a reactive Si-H group, a feature absent in the molecular structure of this compound. koreascience.kr
Radical Chemistry and Hydride Transfer Processes
While direct hydride transfer from this compound is not feasible due to the absence of Si-H bonds, its involvement in radical chemistry has been noted. yale.edursc.org Cyclic polysilanes can undergo reactions that generate radical intermediates, particularly radical cations, upon exposure to energy sources like UV light (photolysis) or through electrochemical processes. researchgate.netlumenlearning.com
Studies on the electrochemical behavior of various cyclic polysilanes, including this compound, have been conducted. researchgate.net The photodecomposition of related compounds, such as dodecamethylcyclohexasilane, has been shown to proceed through the formation of a triplet radical ion pair, which consists of a phenanthraquinone radical anion and a cyclohexasilane radical cation. researchgate.net This indicates that this compound can likely form a radical cation, [(Et₂Si)₅]•+, under similar conditions. These highly reactive radical intermediates can then participate in subsequent reactions. nih.govrsc.org
A key reaction of radical species is hydrogen atom transfer (HAT), where a radical abstracts a hydrogen atom from another molecule. libretexts.orgopenstax.org The radical cation of this compound or derivative radicals formed from its ring-opening could engage in HAT reactions with solvent or other substrate molecules. This process is mechanistically distinct from, but related to, hydride transfer, which involves the transfer of a hydride ion (H⁻). wikipedia.org
Oxidation and Degradation Mechanisms
The oxidation and degradation of this compound have been investigated, with electrochemical oxidation being a primary method of study. researchgate.netresearchgate.net Research shows that the electrochemical oxidation of perethylpolysilanes, including the five-membered ring of this compound, results in significant structural changes. researchgate.netresearchgate.net The primary degradation pathways involve:
Ring-opening: The cyclic Si-Si bond framework cleaves, leading to linear polysilane structures. researchgate.net
Oxygen Insertion: Oxygen atoms, often from the electrolyte or trace water, are inserted into the silicon-silicon bonds. researchgate.net
These processes lead to the formation of linear and cyclic siloxanes as the major products. researchgate.net The specific products and the prevalence of each pathway are highly dependent on the experimental conditions. A study on a series of perethylpolysilanes, including this compound, demonstrated that the reaction outcome could be controlled by modifying these parameters. researchgate.net
| Experimental Parameter | Influence on Oxidation of Cyclic Polysilanes | Observed Products | Reference |
| Anode Material | Affects the efficiency and pathway of the electrolysis. | Linear and cyclic siloxanes | researchgate.netresearchgate.net |
| Electrolyte | The counter-ion can be incorporated into the final product. | With BF₄⁻, α,ω-difluorosilanes are formed. With ClO₄⁻ or AcO⁻, terminal OH or AcO groups are found on linear siloxanes. | researchgate.netresearchgate.net |
| Electricity Consumption | The extent of degradation and fragmentation depends on the total charge passed. | Increased consumption can lead to further Si-Si bond cleavage and smaller fragments. | researchgate.net |
| Solvent | Can act as a nucleophile or source of oxygen. | In dichloromethane (B109758) with acetate (B1210297) salts, terminal groups can include CH₂CN from the solvent. | researchgate.net |
This table summarizes general findings for the electrochemical oxidation of cyclic peralkylsilanes, including this compound.
Investigations of Silanone Intermediates and their Reactivity
Silanones are highly reactive silicon analogues of ketones, containing a silicon-oxygen double bond (R₂Si=O). Due to their extreme reactivity, they are typically not isolated but are proposed as transient intermediates in various silicon-based reactions, particularly oxidation processes. nih.gov
The formation of siloxanes (containing Si-O-Si linkages) as the primary products from the oxidation of this compound strongly suggests the potential involvement of silanone intermediates. researchgate.net A plausible mechanism involves the initial cleavage of a Si-Si bond and oxidation to form a species with a Si=O double bond. This silanone intermediate would then rapidly react further. For instance, it could insert into a Si-Si bond of another molecule or a different part of its own chain, leading to the observed siloxane products.
While direct observation of a silanone intermediate from this compound degradation has not been reported, mechanistic studies of other organosilicon compounds support this hypothesis. For example, the thermal decomposition of certain silyl (B83357) esters is proposed to proceed through the elimination of an aldehyde to form an unstable silanone, which subsequently dimerizes or reacts to form a stable cyclic siloxane. thieme-connect.com Furthermore, silanone has been identified as a metastable intermediate in the initial oxidation of silicon surfaces, underscoring its role in silicon oxidation chemistry. aps.org The hydrolysis of silicon compounds can lead to silanediols, which are in equilibrium with silanones, although the equilibrium overwhelmingly favors the diol form. nih.gov
Advanced Research Directions and Potential Applications
Development of Tailored Decaethylcyclopentasilane-Based Materials
The molecular architecture of this compound makes it an excellent precursor for a variety of specially designed materials. Research in this area is focused on leveraging its cyclic structure to produce materials with controlled properties for specific high-performance applications.
One significant area of research is the use of related cyclopentasilane derivatives in sol-gel polymerization. nih.govelsevierpure.com For instance, decaisopropoxycyclopentasilane, a compound with a similar silicon backbone, has been synthesized and used as a precursor for creating polysilane-polysiloxane hybrid materials through sol-gel processes. nih.govresearchgate.net This method allows for the formation of xerogels with morphologies and porosities that are highly dependent on the reaction conditions, such as pH. elsevierpure.com The resulting materials exhibit a combination of the properties of polysilanes and polysiloxanes, which could be tuned for applications in catalysis, separation, and as advanced coatings. Although direct research on this compound in this context is limited, its analogous structure suggests it could be a viable candidate for similar sol-gel applications, potentially offering different solubility and reactivity characteristics due to the ethyl substituents.
Furthermore, polysilanes, in general, are recognized as valuable preceramic polymers. nasa.goviupac.orgsci-hub.se Through pyrolysis, these polymers can be converted into silicon carbide (SiC), a ceramic known for its exceptional hardness, thermal stability, and chemical resistance. nasa.govmdpi.com The cyclic structure of this compound is advantageous as a precursor because it may lead to a high char yield with minimal rearrangement into volatile smaller cyclic silanes during pyrolysis. nasa.gov This makes it a promising candidate for fabricating SiC fibers, coatings, and matrices for ceramic matrix composites. nasa.gov The ability to form ceramics with complex shapes is a key advantage of using polymer precursors. mdpi.com
| Precursor Type | Material | Synthesis Method | Potential Applications |
| Cyclopentasilane Derivative | Polysilane-Polysiloxane Xerogel | Sol-Gel Polymerization | Catalysis, Separation Media, Protective Coatings |
| This compound (potential) | Silicon Carbide (SiC) | Pyrolysis | Ceramic Fibers, Coatings, Composite Matrices |
| Silsesquioxanes | Silicon Carbide (SiC) | Pyrolysis | High-temperature structural components, Electronic devices |
This table presents potential and demonstrated applications of materials derived from cyclopentasilane and related precursors.
Innovations in Organosilicon Polymer Design and Functionality
The design of novel organosilicon polymers with advanced functionalities is a rapidly evolving field, and cyclic silanes like this compound are at the forefront of this research. Ring-opening polymerization (ROP) is a key technique that allows for the synthesis of linear polysilanes from cyclic monomers. patsnap.comgelest.commdpi.comyoutube.com This method offers excellent control over the polymer's molecular weight and structure, which is a significant advantage over traditional methods like Wurtz coupling. patsnap.com
The ROP of cyclic silanes can be initiated by various catalysts, including anionic and cationic initiators, leading to polymers with well-defined architectures. gelest.commdpi.com While much of the existing research has focused on the ROP of cyclosiloxanes, the principles are applicable to cyclosilanes. gelest.comresearchgate.net The strain in the five-membered ring of this compound could make it susceptible to ROP, yielding high molecular weight poly(diethylsilylene). By carefully selecting initiators and reaction conditions, it is possible to introduce specific end-groups to the polymer chains, thereby functionalizing the resulting material.
Moreover, this compound can be incorporated into copolymers to tailor the properties of the final material. nih.gov For example, copolymerizing it with other cyclic monomers could lead to polymers with a unique combination of properties, such as enhanced thermal stability, specific optical and electronic characteristics, or improved processability. The ethyl groups on the silicon backbone would influence the solubility and conformational behavior of the polymer, offering another level of control over its properties.
| Polymerization Technique | Key Advantages | Potential Polymer Architectures | Functionalization Possibilities |
| Ring-Opening Polymerization (ROP) | Controlled molecular weight, Defined structure | Linear homopolymers, Block copolymers | Functional end-groups, Pendant groups |
| Copolymerization | Tailored material properties | Random copolymers, Alternating copolymers | Combination of properties from different monomers |
This table summarizes innovative approaches to organosilicon polymer design utilizing cyclic precursors.
Green Chemistry Principles in Organosilicon Synthesis and Processing
The application of green chemistry principles to the synthesis and processing of organosilicon compounds is crucial for developing sustainable technologies. researchgate.netresearchgate.netresearchgate.net This involves the use of environmentally benign solvents, energy-efficient processes, and catalytic methods to minimize waste and environmental impact. text2fa.irnih.govmdpi.com
In the context of this compound, green synthesis approaches could involve moving away from traditional methods that use hazardous reagents and generate significant waste. Catalytic routes, for example, can offer more efficient and selective transformations, which are central to both organic and polymer chemistry. mdpi.com The development of catalysts for the direct synthesis of cyclic silanes or for their polymerization can reduce the number of synthetic steps and the amount of byproducts. gatech.edu
The choice of solvent is another critical aspect of green chemistry. nih.govsolubilityofthings.com Many conventional solvents are toxic and contribute to pollution. Research into green solvents, such as those derived from biomass, ionic liquids, and supercritical fluids, offers sustainable alternatives. researchgate.nettext2fa.ir For the synthesis and polymerization of this compound, exploring the use of such solvents could significantly reduce the environmental footprint of the process. For example, plant-based extracts have been used in the green synthesis of nanoparticles, highlighting the potential of biorenewable resources in chemical synthesis. nih.govdovepress.comnih.gov
| Green Chemistry Principle | Application in Organosilicon Synthesis | Examples of Green Alternatives |
| Use of Green Solvents | Replacing hazardous organic solvents in synthesis and processing. | Water, Supercritical CO2, Bio-based solvents (e.g., ethyl lactate) |
| Catalysis | Improving reaction efficiency and selectivity, reducing waste. | Homogeneous and heterogeneous catalysts for polymerization and synthesis. |
| Energy Efficiency | Lowering the energy consumption of chemical processes. | Microwave-assisted synthesis, Reactions at ambient temperature and pressure. |
| Renewable Feedstocks | Using sustainable starting materials. | Biosynthesis utilizing plant extracts or microorganisms as reducing/stabilizing agents. |
This table outlines the application of green chemistry principles to the synthesis and processing of organosilicon compounds.
Fundamental Contributions to Organosilicon Chemical Theory
The study of this compound and related cyclic silanes provides valuable insights into the fundamental principles of organosilicon chemistry. These molecules serve as important models for understanding the nature of silicon-silicon bonds, ring strain, and the electronic properties of polysilanes.
The five-membered ring of this compound is subject to a degree of ring strain, which influences its reactivity and makes it a candidate for ring-opening reactions. nih.gov Theoretical studies on the structure and bonding of such rings can help to quantify this strain and predict the compound's behavior in chemical reactions. dalalinstitute.com Understanding the electronic structure, particularly the delocalization of sigma electrons within the Si-Si backbone, is crucial for explaining the unique optical and electronic properties of polysilanes. patsnap.com
| Theoretical Concept | Relevance to this compound | Methods of Investigation |
| Ring Strain | Influences reactivity and potential for ring-opening polymerization. | Computational chemistry (e.g., DFT calculations), Spectroscopic analysis. |
| Sigma-Electron Delocalization | Governs the unique electronic and optical properties of the Si-Si backbone. | UV-Vis spectroscopy, Quantum chemical calculations. |
| Reaction Mechanisms | Provides a basis for developing new synthetic routes and controlling polymer structure. | Kinetic studies, Isotope labeling experiments, Computational modeling. |
| Steric and Electronic Effects of Substituents | Ethyl groups affect conformation, reactivity, and polymer properties. | NMR spectroscopy, X-ray crystallography, Comparative studies with other substituted silanes. |
This table summarizes the key theoretical concepts that can be explored through the study of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
